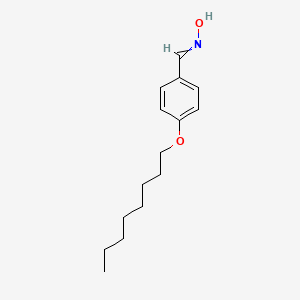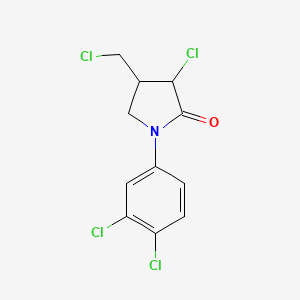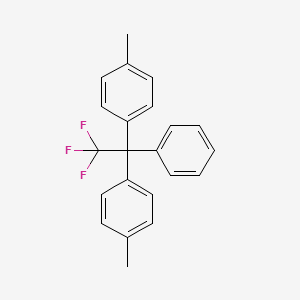
1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its reactivity and binding affinity to various substrates. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
- 1,1,1-Trifluoro-2-phenylethane
- 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structure, which includes two 4-methylbenzene groups attached to a trifluoromethyl-phenylethane core. This structure imparts distinct chemical and physical properties, making it different from other similar compounds.
特性
CAS番号 |
61204-08-8 |
|---|---|
分子式 |
C22H19F3 |
分子量 |
340.4 g/mol |
IUPAC名 |
1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)-1-phenylethyl]benzene |
InChI |
InChI=1S/C22H19F3/c1-16-8-12-19(13-9-16)21(22(23,24)25,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |
InChIキー |
RUHHXEWMSWDXML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


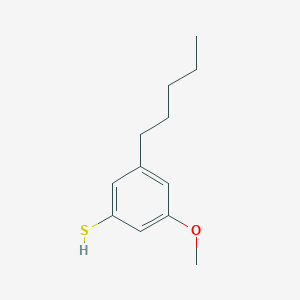
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
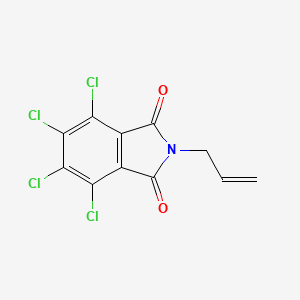
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

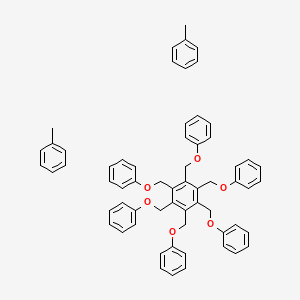
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
